REACTION_CXSMILES
|
C(OC1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)C.[OH-].[K+].C(O[C:20]([O:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])=O)(C)(C)C>[OH-].[K+].C(O)C>[C:26]([O:25][C:23]([O:22][C:20]1[CH:10]=[CH:9][C:8]([CH:11]=[CH2:12])=[CH:7][CH:6]=1)=[O:24])([CH3:27])([CH3:28])[CH3:29] |f:1.2,4.5|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for an additional hour at 28° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was charged portionwise over 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
After aqueous washing, the reaction product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was stripped from the extraction mixture on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residual oil was charged with 0.07 grams phenothiazine
|
Type
|
DISTILLATION
|
Details
|
Distillation at 0.1 Mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)OC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |